3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid

Lipophilicity Polar Surface Area Drug-likeness

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid (CAS 42574-73-2) is a synthetic small molecule belonging to the class of α,β-unsaturated carboxylic acids functionalized with a pyrimidine ring via a carbamoyl (amide) linker. It possesses a molecular formula of C₈H₇N₃O₃, a molecular weight of 193.16 g/mol, and is characterized by a (Z)-configured double bond as indicated by its IUPAC name (Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B13907796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NC(=O)C=CC(=O)O
InChIInChI=1S/C8H7N3O3/c12-6(2-3-7(13)14)11-8-9-4-1-5-10-8/h1-5H,(H,13,14)(H,9,10,11,12)/b3-2-
InChIKeySPOFPHPGESYASY-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid: A Pyrimidine-Functionalized Acrylic Acid Building Block for Agrochemical and Medicinal Chemistry Research


3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid (CAS 42574-73-2) is a synthetic small molecule belonging to the class of α,β-unsaturated carboxylic acids functionalized with a pyrimidine ring via a carbamoyl (amide) linker [1]. It possesses a molecular formula of C₈H₇N₃O₃, a molecular weight of 193.16 g/mol, and is characterized by a (Z)-configured double bond as indicated by its IUPAC name (Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid [1]. The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for the preparation of pyrimidine-containing agrochemicals and potential pharmaceuticals, and is commercially available from multiple research chemical suppliers .

Why Generic Substitution of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid with Close Analogs is Not Advisable


Seemingly minor structural modifications to the 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid scaffold—such as replacing the pyrimidine ring with pyridine, esterifying the carboxylic acid, or altering the double-bond geometry—have been shown in patent literature to dramatically alter biological activity, target engagement, and physicochemical properties [1][2]. For instance, in the vinylogous sulfonylurea series, a 4,6-dimethoxypyrimidin-2-ylcarbamoyl moiety conferred optimal acetohydroxyacid synthase (AHAS) inhibition, while the 4,6-dimethyl analog was essentially inactive, demonstrating that even subtle changes to the pyrimidine ring can lead to complete loss of function [1]. Consequently, procurement of the exact compound with verified stereochemistry and purity is critical for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid vs. Structural Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area vs. Pyridine Analog

The pyrimidine ring in 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid introduces an additional nitrogen atom compared to its pyridine analog (3-(Pyridin-2-ylcarbamoyl)-acrylic acid, CAS 42574-71-0). This results in a computed XLogP3 of -1.0 for the target compound [1] versus an estimated higher value for the pyridine analog (lacking the second ring nitrogen), and a topological polar surface area (TPSA) of 92.2 Ų [1]. The increased polarity and hydrogen-bond acceptor count (5 vs. 4) directly impact membrane permeability and solubility, making the pyrimidine derivative more suitable for applications requiring enhanced aqueous compatibility.

Lipophilicity Polar Surface Area Drug-likeness Pyrimidine vs. Pyridine

Biological Activity Differentiation: AHAS Inhibition Class-Level Inference from Vinylogous Sulfonylurea Series

In a series of vinylogous sulfonylureas, the 4,6-dimethoxypyrimidin-2-ylcarbamoyl moiety was identified as the optimal substituent for AHAS inhibition, while the corresponding 4,6-dimethylpyrimidine analog showed very little activity [1]. Although 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid is the unsubstituted pyrimidine parent structure, its carbamoyl-acrylic acid scaffold serves as the core pharmacophore for constructing potent AHAS inhibitors. Modifying the pyrimidine substitution or replacing it with a phenyl ring rendered compounds completely inactive, highlighting the critical role of the pyrimidine-2-ylcarbamoyl group in target engagement [1].

AHAS inhibition Herbicidal activity Pyrimidine SAR Vinylogous sulfonylureas

Stereochemical Identity: (Z)-Isomer Configuration Confirmed by PubChem Structure Data

The IUPAC name (Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid and the isomeric SMILES notation confirm that the commercially supplied compound is the (Z)-geometric isomer [1]. In related pyrimidinyl acrylic acid ester fungicides, the (E)-isomer is often the more active form, but interconversion can occur; thus, sourcing the geometrically pure (Z)-acid is critical for downstream stereospecific synthesis or biological evaluation [2]. The defined bond stereocenter count of 1 in PubChem's computed properties further verifies the presence of a single, defined double-bond geometry [1].

Stereochemistry Geometric isomerism Acrylic acid derivatives Quality control

Optimal Application Scenarios for Procuring 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid


Agrochemical Lead Optimization: Synthesis of Pyrimidine-Containing AHAS Inhibitors

Researchers developing novel herbicides based on the vinylogous sulfonylurea or related scaffolds require the unsubstituted pyrimidine-2-ylcarbamoyl acrylic acid core as a key intermediate. The class-level SAR evidence confirms that this pyrimidine motif is essential for AHAS target engagement [1]. Starting with the free acid allows flexible derivatization (e.g., esterification, amidation, sulfonylation) to explore substitution patterns that govern potency and selectivity.

Fungicide Discovery Programs Targeting Plant Pathogens

Patent literature demonstrates that pyrimidinyl acrylic acid derivatives exhibit potent fungicidal activity against a range of phytopathogens [1]. The (Z)-acrylic acid moiety is a privileged scaffold in strobilurin-like fungicides. 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid serves as a versatile precursor for synthesizing libraries of amide-linked pyrimidine acrylates for structure-activity relationship (SAR) studies aimed at identifying candidates with improved spectrum, systemic mobility, and resistance profiles.

Medicinal Chemistry: Kinase Inhibitor Fragment-Based Drug Design

The pyrimidine ring is a core recognition element in many kinase inhibitors, and the acrylic acid moiety can act as a Michael acceptor or hydrogen-bonding anchor. 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid's favorable computed properties (XLogP3 = -1.0, TPSA = 92.2 Ų) suggest adequate solubility for biochemical and cell-based assays [1]. It can be employed as a fragment or building block in the design of covalent inhibitors targeting cysteine residues in the ATP-binding pocket of kinases.

Chemical Biology Tool Compound Synthesis for Target Identification

The carbamoyl linker and terminal carboxylic acid provide convenient handles for bioconjugation (e.g., attachment of fluorophores, biotin, or photoaffinity labels). The defined (Z)-stereochemistry ensures homogeneous probe geometry, which is critical for accurate target engagement studies [1]. Researchers procuring this compound for chemical proteomics applications benefit from its structural rigidity and synthetic accessibility.

Technical Documentation Hub

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